Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Catalog No.
S12015633
CAS No.
M.F
C12H12N2O4S
M. Wt
280.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ben...

Product Name

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

IUPAC Name

ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

InChI

InChI=1S/C12H12N2O4S/c1-2-18-11(16)7-3-5-8(6-4-7)13-10-9(15)14-12(17)19-10/h3-6,10,13H,2H2,1H3,(H,14,15,17)

InChI Key

LPAMRTFDJDDTDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a complex organic compound characterized by its unique thiazolidinone structure. The compound comprises an ethyl ester group attached to a benzoic acid derivative, which is further linked to a thiazolidinone moiety containing two carbonyl groups. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, and it has a molecular weight of approximately 370.4 g/mol. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

.
  • Biology: The compound is being studied for its biological activities and potential therapeutic applications.
  • Medicine: Ongoing research explores its use as a therapeutic agent for diseases such as cancer and infections.
  • Industry: It is utilized in developing new materials like polymers and coatings due to its unique properties.
  • Research indicates that Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate exhibits various biological activities. It has shown potential antimicrobial, antifungal, and anticancer properties. The thiazolidinone ring structure is believed to interact with specific enzymes and proteins, potentially inhibiting their activity, which could lead to therapeutic effects against certain diseases .

    The synthesis of Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate typically involves multi-step organic reactions:

    • Formation of Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
    • Attachment of Methylphenyl Group: A subsequent step involves attaching the methylphenyl group.
    • Esterification: The final step involves esterifying the benzoic acid derivative with ethanol in the presence of an acid catalyst.

    Industrial Production

    In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and yield while minimizing by-products.

    The interaction studies of Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate focus on its binding affinity to specific molecular targets. The thiazolidinone structure enhances its interaction with enzymes and proteins, potentially leading to inhibition of their activity. Further research is needed to elucidate the exact mechanisms and pathways involved in its biological effects .

    Several compounds share structural similarities with Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. Here are some notable comparisons:

    Compound NameMolecular FormulaUnique Features
    4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acidC17H14N2O4SC_{17}H_{14}N_{2}O_{4}SContains a methyl group on the phenyl ring; studied for anti-inflammatory effects.
    2-AminothiazolesVariesKnown for diverse biological activities; often used as pharmacophores in drug design.
    Thiazolidine derivativesVariesExhibits significant antimicrobial properties; utilized in various therapeutic contexts.

    Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate stands out due to its specific combination of structural features and biological activities that differentiate it from other thiazolidine derivatives .

    XLogP3

    2.1

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    280.05177804 g/mol

    Monoisotopic Mass

    280.05177804 g/mol

    Heavy Atom Count

    19

    Dates

    Last modified: 08-09-2024

    Explore Compound Types